![molecular formula C12H8F7NO3 B10962727 5-Oxo-5-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)anilino]pentanoic acid](/img/structure/B10962727.png)
5-Oxo-5-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)anilino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-5-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)anilino]pentanoic acid is a complex organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)anilino]pentanoic acid typically involves multiple steps, starting with the preparation of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline. This intermediate can be synthesized through a series of fluorination reactions, often using octafluorotoluene as a starting reagent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)anilino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Oxo-5-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)anilino]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 5-Oxo-5-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)anilino]pentanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors, making it effective in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
Tetrafluoroterephthalic acid: Another fluorinated compound with similar properties.
Uniqueness
5-Oxo-5-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)anilino]pentanoic acid is unique due to its specific combination of fluorine atoms and the pentanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C12H8F7NO3 |
|---|---|
Molecular Weight |
347.18 g/mol |
IUPAC Name |
5-oxo-5-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)anilino]pentanoic acid |
InChI |
InChI=1S/C12H8F7NO3/c13-7-6(12(17,18)19)8(14)10(16)11(9(7)15)20-4(21)2-1-3-5(22)23/h1-3H2,(H,20,21)(H,22,23) |
InChI Key |
GNKPTLNYBYVYMO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



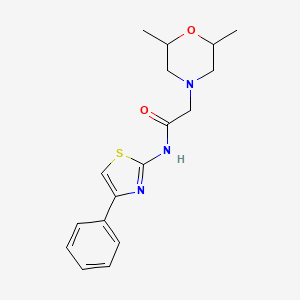
![Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate](/img/structure/B10962652.png)
![Methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10962659.png)
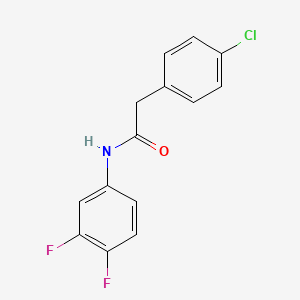
![2-{[1-(3-Bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B10962679.png)
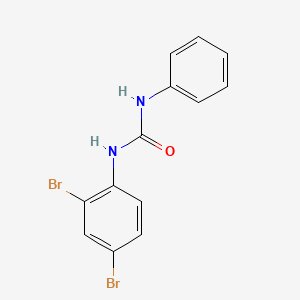
![1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10962690.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10962693.png)
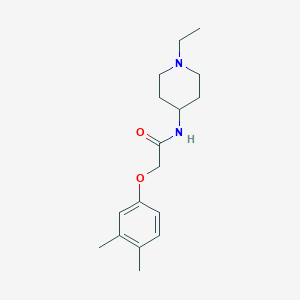
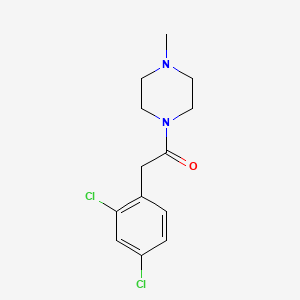
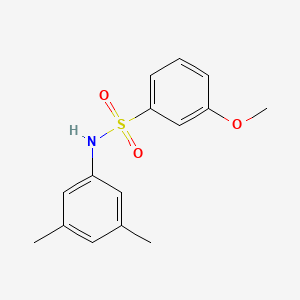
![methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10962737.png)
![2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10962740.png)
